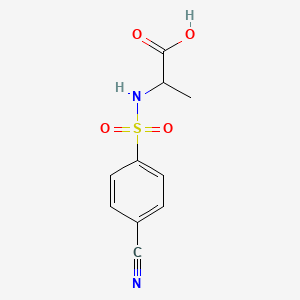

2-(4-Cyanobenzenesulfonamido)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4-Cyanobenzenesulfonamido)propanoic acid” is a chemical compound with the molecular formula C10H10N2O4S and a molecular weight of 254.26 . It is a derivative of propanoic acid, which is commonly used in pharmaceutical testing .

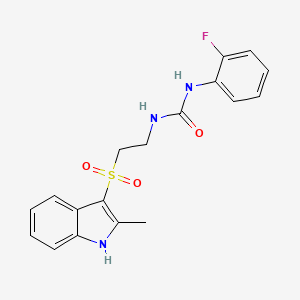

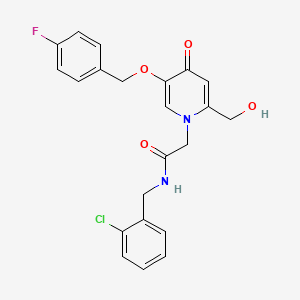

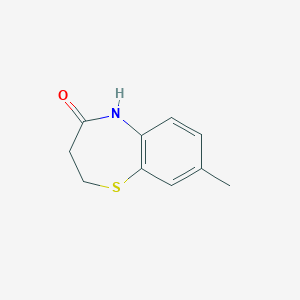

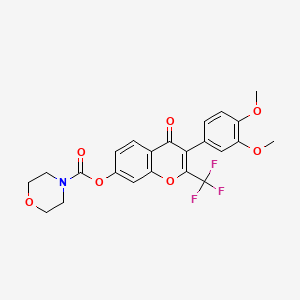

Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanoic acid group attached to a cyanobenzenesulfonamido group .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . More specific physical and chemical properties are not provided in the available resources.科学的研究の応用

Spectroelectrochemistry and Polymer Synthesis

The study of polyaniline-dodecylbenzenesulfonic acid colloidal dispersions via spectroelectrochemistry and preresonance Raman spectroscopy highlights the role of sulfonamide derivatives in polymer synthesis and characterization. These techniques offer a pathway to investigate the electronic and structural properties of polymers, potentially including those derived from or related to 2-(4-Cyanobenzenesulfonamido)propanoic acid, providing valuable insights into their conductivity and stability in various conditions (Shreepathi & Holze, 2006).

Organic Synthesis and Protecting Strategies

4-Cyanobenzenesulfonamides have been explored for their utility in organic synthesis, particularly as amine protecting groups and in facilitating clean cleavage to the parent amine under specific conditions. This research underscores the versatility of cyanobenzenesulfonamide derivatives in synthesizing and modifying amines, suggesting that this compound could be similarly valuable in synthetic organic chemistry for protecting group strategies or as a precursor in amine synthesis (Schmidt et al., 2017).

Heterocyclic Chemistry and Cyclization Reactions

The conversion of 4-cyanobenzenesulfonamides into O-acetylated amidoximes, leading to the synthesis of 1,2,4-oxadiazoles, demonstrates the reactivity of cyanobenzenesulfonamides in heterocyclic chemistry. Such cyclization reactions under acidic conditions provide a method for creating biologically relevant heterocycles, indicating that this compound may serve as a key intermediate in the synthesis of heterocyclic compounds with potential pharmaceutical applications (Dosa et al., 2011).

Electrophilic Cyanation and Pharmaceutical Intermediates

The development of electrophilic cyanation methods using N-Cyano-N-phenyl-p-methylbenzenesulfonamide for the synthesis of benzonitriles from aryl and heteroaryl bromides showcases the potential of cyanobenzenesulfonamide derivatives in pharmaceutical synthesis. This approach, yielding various benzonitriles, highlights the role of cyanobenzenesulfonamides in synthesizing key intermediates for pharmaceutical compounds, suggesting a similar utility for this compound in drug synthesis and development (Anbarasan et al., 2011).

Safety and Hazards

特性

IUPAC Name |

2-[(4-cyanophenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c1-7(10(13)14)12-17(15,16)9-4-2-8(6-11)3-5-9/h2-5,7,12H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRSVPGHBMPFNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B2685109.png)

![N-CYCLOPENTYL-2-[4-(2-CYCLOPROPYL-2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE DIHYDROCHLORIDE](/img/structure/B2685113.png)

![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2685115.png)

![Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate](/img/structure/B2685119.png)

![2-{[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}butan-1-ol](/img/structure/B2685126.png)